alpha,beta-Trehalose
Overview
Description
Alpha,beta-Trehalose is a non-reducing disaccharide composed of two glucose molecules linked by an alpha,alpha-1,1-glycosidic bond . This compound is found in a variety of organisms, including bacteria, fungi, plants, and invertebrates . It serves as a source of energy and carbon, and plays a role in stress protection by stabilizing proteins and cellular membranes .
Mechanism of Action
Target of Action
Alpha, Beta-Trehalose, also known as Neotrehalose, primarily targets trehalases , which are direct trehalose-hydrolyzing enzymes . These enzymes have been reported for bacteria, archaea, and eukaryotes . Trehalases play a crucial role in regulating the metabolism and content of trehalose .
Mode of Action
Trehalose interacts with its targets by replacing water. It forms hydrogen bonds with polar residues of lipid and protein molecules . This interaction prevents the aggregation of biomolecules and the disintegration of membranes .
Biochemical Pathways
The dominant pathway for trehalose biosynthesis in organisms is through trehalose-6-phosphate synthase and phosphatase . Trehalose levels vary strongly with the growth phase of the cells, with rapidly growing cells having lower levels than slow-growing and stationary-phase cells . The intermediate of trehalose biosynthesis, trehalose-6-phosphate, has emerged as an important regulator of glycolysis .
Pharmacokinetics
It is known that trehalose is a stable disaccharide that consists of two glucose units linked primarily by an α,α- (1→1)-linkage . It is soluble in water but decomposes at high temperatures .
Result of Action
Trehalose has a multifunctional role in cells. It acts as an osmoprotectant, chemical chaperone, free radical scavenger, carbon source, virulence factor, and metabolic regulator . It helps maintain cellular homeostasis under stress conditions . Trehalose has also been shown to induce mTOR-independent autophagy, inhibit the aggregation of pathogenetic factors of Alzheimer’s disease, and reduce their cytotoxicity .
Action Environment
Trehalose is effective in various environmental conditions. It protects cells against various stress conditions, such as desiccation, osmotic stress, oxidation, and changes in temperature . It is also stable against acid, high temperature, and high salt concentration .
Biochemical Analysis
Biochemical Properties
Alpha,Beta-Trehalose interacts with various enzymes and proteins. The primary enzymes involved in its metabolism are Trehalose-6-phosphate synthase (TPS) and Trehalose-6-phosphate phosphatase (TPP) . These enzymes are responsible for the synthesis of this compound, while trehalases are responsible for its breakdown . This compound also acts as a chemical chaperone, reducing protein aggregation and maintaining proteins in a partially folded state, facilitating their further refolding by protein chaperones .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It acts as an osmoprotectant, protecting cells against various stress factors . It also serves as a carbon source and a metabolic regulator . In addition, this compound has been found to replace glucose in cell culture, indicating its potential role in cellular energy metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its interaction with biomolecules and its role in enzyme activation or inhibition. The intermediate of this compound biosynthesis, trehalose-6-phosphate, has emerged as an important regulator of glycolysis . Furthermore, this compound interacts with proteins, acting as a chemical chaperone, reducing protein aggregation, and maintaining proteins in a partially folded state .
Temporal Effects in Laboratory Settings
This compound is stable in solution at high temperatures, even under acidic conditions . It accumulates endogenously in diverse anhydrobiotic organisms during their dehydrating process or prior to their desiccation, suggesting a protective function either as a water replacement molecule or as a vitrification agent in the dry state .
Metabolic Pathways
This compound is involved in trehalose metabolism, a pathway that is widely distributed in nature . The dominant pathway for trehalose biosynthesis in fungi, plants, and animals involves two enzymatic steps catalyzed by TPS and TPP .
Preparation Methods
Alpha,beta-Trehalose can be synthesized through several methods:
Enzymatic Synthesis: The most common method involves the use of trehalose synthase, which converts maltose into this compound. This method is favored for its simplicity and efficiency.
Chemical Synthesis: This involves the ethylene oxide addition reaction between 2,3,4,5-tetra-O-acetyl-D-glucose and 3,4,6-tri-O-acetyl-1,2-anhydro-D-glucose.
Industrial Production: Industrially, this compound is produced using a two-enzyme method involving maltooligosyltrehalose synthase and maltooligosyltrehalose trehalohydrolase, with starch as the substrate.
Chemical Reactions Analysis
Alpha,beta-Trehalose undergoes various chemical reactions:
Oxidation: It can be oxidized to form trehalose-6-phosphate.
Hydrolysis: Trehalase enzymes hydrolyze this compound into two glucose molecules.
Substitution: It can undergo substitution reactions to form various derivatives.
Common reagents used in these reactions include UDP-glucose, ADP-glucose, and GDP-glucose . Major products formed include glucose and trehalose-6-phosphate .
Scientific Research Applications
Alpha,beta-Trehalose has numerous applications in scientific research:
Chemistry: It is used as a stabilizing agent in various chemical reactions.
Biology: It acts as an osmoprotectant, chemical chaperone, and free radical scavenger.
Medicine: It is used in cryopreservation, protecting cells from damage during freezing.
Industry: It is used in food, cosmetics, and pharmaceuticals for its moisture-retaining properties.
Comparison with Similar Compounds
Alpha,beta-Trehalose is unique compared to other disaccharides like sucrose and maltose due to its non-reducing nature and high stability . Similar compounds include:
Alpha,alpha-Trehalose: The most common form of trehalose found in nature.
Beta,beta-Trehalose: Another isomer of trehalose, less common and not found in living organisms.
This compound stands out for its superior stability and protective properties under stress conditions .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTRYLNUVZCQOY-BTLHAWITSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317551 | |
Record name | α,β-Trehalose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Neotrehalose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029880 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
585-91-1 | |
Record name | α,β-Trehalose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=585-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,β-Trehalose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Neotrehalose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029880 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149 °C | |
Record name | Neotrehalose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029880 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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